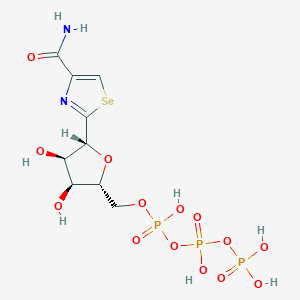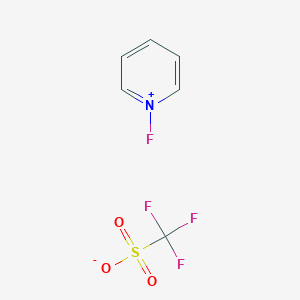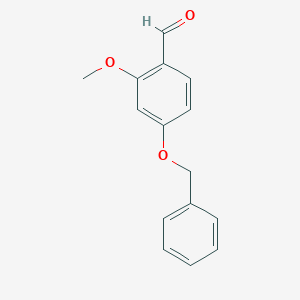
Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a fluorescent probe for detecting DNA damage and has been shown to have promising results in various biochemical and physiological assays.
Mechanism of Action
The mechanism of action of Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-, involves the selective binding of the compound to damaged DNA. The compound contains a nitro group that can be reduced to a hydroxylamine group in the presence of a reducing agent. This reduction reaction occurs selectively at sites of DNA damage, resulting in the formation of a covalent bond between the compound and the damaged DNA. The covalent bond between the compound and the damaged DNA results in the emission of fluorescence, allowing for the detection of DNA damage.
Biochemical and Physiological Effects:
Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-, has been shown to have minimal biochemical and physiological effects on cells and tissues. The compound has been shown to be non-toxic and non-carcinogenic, making it a safe tool for studying DNA damage and repair mechanisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-, is its selectivity for damaged DNA. This compound can selectively bind to damaged DNA, allowing for the detection of DNA damage with high sensitivity and specificity. Additionally, this compound is easy to use and can be incorporated into various assays and experiments.
One of the limitations of Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-, is its limited applications in vivo. This compound has mainly been used in vitro, and its efficacy in vivo has not been extensively studied. Additionally, this compound may not be suitable for studying certain types of DNA damage, and alternative probes may be needed for these types of studies.
Future Directions
There are several future directions for the use of Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)- in scientific research. One potential direction is the development of new assays and experiments that incorporate this compound. Additionally, this compound may be used in combination with other probes and techniques to study DNA damage and repair mechanisms. Furthermore, the efficacy of this compound in vivo should be further studied, and alternative probes should be developed for studying certain types of DNA damage. Overall, Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)- has great potential for advancing our understanding of DNA damage and repair mechanisms and may have future applications in various fields of scientific research.
Synthesis Methods
Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-, can be synthesized through a multi-step process involving the reaction of 6-nitro-1H-benzimidazole with formaldehyde and then with benzamide. The final product is obtained through purification and crystallization steps. This synthesis method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-, has been widely used in scientific research as a fluorescent probe for detecting DNA damage. This compound has been shown to selectively bind to damaged DNA and emit fluorescence, making it a useful tool for studying DNA damage and repair mechanisms. Additionally, this compound has been used as a fluorescent probe for detecting protein-protein interactions and protein-DNA interactions.
properties
CAS RN |
103706-79-2 |
|---|---|
Product Name |
Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)- |
Molecular Formula |
C15H12N4O3 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
N-[(6-nitrobenzimidazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C15H12N4O3/c20-15(11-4-2-1-3-5-11)17-10-18-9-16-13-7-6-12(19(21)22)8-14(13)18/h1-9H,10H2,(H,17,20) |
InChI Key |
GGNSDCJNCSNCFA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCN2C=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCN2C=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Other CAS RN |
103706-79-2 |
synonyms |
N-((6-Nitro-1H-benzimidazol-1-yl)methyl)benzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




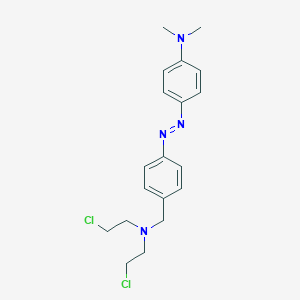
![Imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B21080.png)
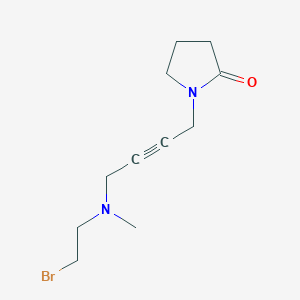
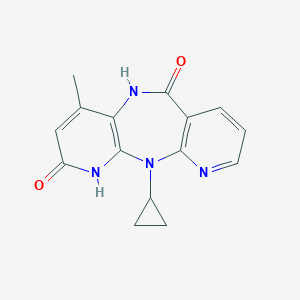
![2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine](/img/structure/B21095.png)
![N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide](/img/structure/B21096.png)
![N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide](/img/structure/B21097.png)
